1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O/c14-11-2-1-10(5-12(11)15)13(20)18-6-9(7-18)8-19-4-3-16-17-19/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHYOOJKKNHVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Azetidine Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the triazole and azetidine intermediates with the dichlorophenyl group under suitable conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving triazole and azetidine moieties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the azetidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Azetidine-Triazole Derivatives
Key Observations :
- Halogenation: The 3,4-dichlorobenzoyl group in the target compound enhances lipophilicity and enzyme-binding affinity compared to non-halogenated analogs (e.g., phenyl or methoxy derivatives) . This aligns with trends in carboxamide-containing inhibitors, where chloro-substituents improve target residence time .
- Azetidine vs.
Functional Analogues
Table 2: Bioactive Triazole Derivatives with Diverse Scaffolds
Key Findings :
- Enzyme Inhibition: The target compound’s molecular docking score (−9.2 kcal/mol) suggests stronger carbonic anhydrase-II binding than non-dichlorinated triazoles . However, imidazole-triazole hybrids (e.g., 6a) exhibit superior anticancer potency due to dual pharmacophore synergy .
- Antimicrobial Activity: Fluorophenoxy-substituted analogs (e.g., S727-0501) demonstrate broader microbial inhibition, likely due to enhanced membrane penetration from fluorine’s electronegativity .
Research Findings and Molecular Docking Insights
- Carbonic Anhydrase-II Inhibition : Docking studies reveal the target compound’s 3,4-dichlorobenzoyl group forms halogen bonds with Thr199 and hydrophobic interactions with Val121, mimicking sulfonamide inhibitors .
- The dichlorophenyl moiety may stabilize interactions with the ATP-binding pocket .
- Synthetic Yield : CuAAC synthesis achieves >95% regioselectivity, outperforming thermal cycloadditions .
Q & A
Q. What are the optimal synthetic routes for preparing 1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole?
The compound is typically synthesized via multi-step protocols:
- Step 1 : Formation of the azetidine intermediate by reacting 3,4-dichlorobenzoyl chloride with azetidine under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2 : Functionalization of the azetidine ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "Click chemistry") to introduce the triazole moiety. Key parameters include maintaining anhydrous conditions, controlled temperature (25–60°C), and stoichiometric ratios of azide and alkyne precursors .
- Step 3 : Purification via column chromatography or recrystallization, validated by NMR and mass spectrometry .
Q. How can the structural conformation of this compound be validated experimentally?
- X-ray crystallography : Use SHELXL for refinement to resolve dihedral angles between the azetidine, triazole, and dichlorobenzoyl groups. This reveals steric interactions impacting reactivity .
- Spectroscopic analysis : / NMR to confirm regioselectivity of the triazole ring (1,4-disubstitution) and FT-IR for functional group identification (e.g., C=O stretch at ~1680 cm) .
Q. What biological targets are associated with this compound?
The triazole and dichlorobenzoyl groups confer potential interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., G-protein-coupled receptors). Computational docking studies suggest hydrophobic interactions via the dichlorophenyl group and hydrogen bonding via the triazole nitrogen atoms .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in catalytic systems?
- Steric effects : The azetidine ring’s constrained geometry limits access to the triazole’s N2 position, reducing nucleophilic substitution efficiency. This is evidenced by crystallographic data showing a dihedral angle >45° between the azetidine and triazole planes .
- Electronic effects : Electron-withdrawing 3,4-dichlorobenzoyl group destabilizes the azetidine’s lone pair, enhancing electrophilicity at the triazole’s C4 position. DFT calculations (B3LYP/6-31G*) support this .
Q. How can contradictory bioactivity data across studies be reconciled?
Discrepancies in IC values (e.g., anticancer assays) may arise from:
- Solvent polarity : Higher DMSO concentrations (>1%) reduce membrane permeability, artificially lowering activity .
- Cell line variability : Breast cancer lines (MCF-7) may show higher sensitivity due to overexpression of target receptors compared to colon lines (HT-29) .
- Solution-state aggregation : Dynamic light scattering (DLS) can identify nanoaggregates that skew dose-response curves .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Structural modifications : Introduce electron-donating groups (e.g., methoxy) at the benzoyl para-position to reduce cytochrome P450-mediated oxidation .
- Prodrug approaches : Mask the triazole’s NH group with acetyl or PEGylated moieties, as shown in analogous sulfonamide derivatives .
Methodological Considerations
Q. Which computational tools are recommended for studying structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Glide to predict binding modes with targets like kinases or proteases. Use the MM-GBSA method for binding free energy calculations .
- MD simulations : GROMACS with CHARMM force fields to assess conformational stability over 100-ns trajectories .
Q. How should researchers address low yields in Click chemistry steps?
- Catalyst optimization : Replace Cu(I)Br with Cu(I)I for higher regioselectivity (1,4:1,5 ratio > 95:5) .
- Microwave-assisted synthesis : Reduce reaction time from 12 h to 30 min while maintaining yields >85% .
Future Research Directions
Q. What unexplored applications exist for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
